molecular formula C23H18N4O2S B2488743 (4-methoxyphenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone CAS No. 946338-27-8

(4-methoxyphenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

Cat. No.: B2488743
CAS No.: 946338-27-8
M. Wt: 414.48
InChI Key: WORYWOJRTMHZMZ-UHFFFAOYSA-N
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Description

(4-methoxyphenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions One common approach is to start with the preparation of the quinoxaline and thiophene intermediates, followed by their coupling with a pyrazole derivative

    Preparation of Quinoxaline Intermediate: This can be achieved by the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.

    Preparation of Thiophene Intermediate: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Coupling with Pyrazole Derivative: The pyrazole ring can be formed by the reaction of hydrazine with α,β-unsaturated carbonyl compounds.

    Introduction of Methoxyphenyl Group: The final step involves the reaction of the intermediate with 4-methoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

(4-methoxyphenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.

    Materials Science: Its aromatic and heterocyclic components could be useful in the design of organic semiconductors or other advanced materials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-methoxyphenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone: shares similarities with other heterocyclic compounds such as quinoxaline derivatives, thiophene derivatives, and pyrazole derivatives.

Uniqueness

  • The uniqueness of this compound lies in its combination of multiple heterocyclic rings and an aromatic methoxyphenyl group, which imparts distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound (4-methoxyphenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone represents a novel heterocyclic structure that integrates multiple pharmacologically relevant moieties. Its potential biological activities stem from the presence of a quinoxaline core, a pyrazole ring, and a thiophene moiety, all known for their interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H18N4O2SC_{23}H_{18}N_{4}O_{2}S with a molecular weight of 414.48 g/mol. The structural complexity suggests diverse biological interactions due to multiple functional groups.

PropertyValue
Molecular FormulaC23H18N4O2S
Molecular Weight414.48 g/mol
CAS Number946338-27-8

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds featuring quinoxaline and pyrazole rings have shown promising anticancer properties. For instance, derivatives have been reported to inhibit tumor growth effectively, with IC50 values comparable to established chemotherapeutics like erlotinib .
  • Anti-inflammatory Effects : The presence of the pyrazole ring is associated with anti-inflammatory activities. Studies have demonstrated that such compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation in various models .
  • Antioxidant Properties : Molecular docking studies have suggested that this compound may exhibit antioxidant effects, which are critical in mitigating oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Antitumor Activity : A study on pyrazole derivatives indicated significant antiproliferative activity against MCF-7 breast cancer cells, with some derivatives achieving IC50 values as low as 0.08 µM .
  • Enzyme Inhibition : Research has shown that quinoxaline derivatives can act as reversible inhibitors of monoamine oxidases (MAOs), which are crucial in neurotransmitter metabolism. One derivative exhibited an IC50 value of 40 nM against MAOs .
  • Anti-tubercular Activity : Derivatives containing similar moieties were evaluated for their anti-tubercular activity using minimal inhibitory concentration (MIC) assays, demonstrating potential therapeutic applications against Mycobacterium tuberculosis .

The mechanisms through which this compound exerts its biological effects likely involve:

  • Kinase Inhibition : The quinoxaline core is known for its role in kinase inhibition, which is pivotal in cancer therapy.
  • Interaction with COX Enzymes : The compound's ability to inhibit COX enzymes contributes to its anti-inflammatory properties .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant inhibition of tumor cell proliferation
Anti-inflammatoryInhibition of COX enzymes
AntioxidantPotential antioxidant effects
Anti-tubercularEffective against Mycobacterium tuberculosis

Properties

IUPAC Name

(4-methoxyphenyl)-(3-quinoxalin-6-yl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S/c1-29-17-7-4-15(5-8-17)23(28)27-21(14-20(26-27)22-3-2-12-30-22)16-6-9-18-19(13-16)25-11-10-24-18/h2-13,21H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORYWOJRTMHZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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